N-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethyl}-4-cyclopropaneamidobenzamide
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Description
N-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethyl}-4-cyclopropaneamidobenzamide is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.14812078 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, causing changes such as cell cycle arrest and induction of apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to affect various pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
Compounds with similar structures have been reported to have various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Compounds with similar structures have been reported to cause changes such as cell cycle arrest and induction of apoptosis in cancer cells .
Action Environment
It is generally understood that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Properties
IUPAC Name |
N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c25-19(13-3-6-16(7-4-13)24-21(27)14-1-2-14)22-9-10-23-20(26)15-5-8-17-18(11-15)29-12-28-17/h3-8,11,14H,1-2,9-10,12H2,(H,22,25)(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDNTIVVDNCDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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